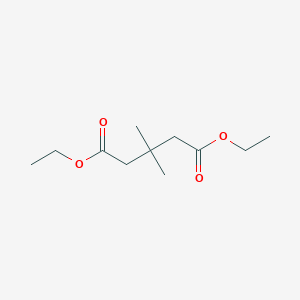

Diethyl 3,3-dimethylpentanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3,3-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-14-9(12)7-11(3,4)8-10(13)15-6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLBAFKOKJVNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066265 | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17804-59-0 | |

| Record name | 1,5-Diethyl 3,3-dimethylpentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17804-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentanedioic acid, 3,3-dimethyl-,1,5-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl 3,3 Dimethylpentanedioate and Analogous Diesters

Established Preparative Routes

The synthesis of diethyl 3,3-dimethylpentanedioate, also known as diethyl 3,3-dimethylglutarate, is a focal point in organic synthesis due to its role as a valuable intermediate. nih.govcymitquimica.com Traditional methods for its preparation, along with analogous diesters, primarily involve the direct esterification of the corresponding dicarboxylic acid or through various condensation reactions.

Esterification of 3,3-Dimethylglutaric Acid

The most direct and established method for synthesizing this compound is the Fischer esterification of 3,3-dimethylglutaric acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. wvu.edulibretexts.org This reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. libretexts.org This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation. libretexts.orgmasterorganicchemistry.com

The mechanism of the Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol (ethanol) on the activated carbonyl carbon. libretexts.org

A series of proton transfers. libretexts.orgmasterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. libretexts.org

Deprotonation of the ester to yield the final product and regenerate the acid catalyst. libretexts.org

This method is widely applicable for the synthesis of various esters from carboxylic acids and alcohols. wvu.edu

Another approach involves the alcoholysis of an ozone-addition product derived from dimedone. In this process, dimedone is treated with ozone to form an ozone-addition product, which is then reacted with an alcohol in the presence of a mineral acid to yield the desired 3,3-dimethylglutaric acid ester. google.com

Condensation Reactions for Diester Formation

Condensation reactions provide alternative pathways to this compound and related diesters. One such method involves the reaction of diketene (B1670635) with ethyl acetate (B1210297) or similar compounds under controlled conditions. evitachem.com This approach allows for the selective formation of diacetyl derivatives which can then be further processed. evitachem.com

Another example is the preparation of 2,2-dimethyl butyryl ethyl malonate through the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride. google.com While this specific example leads to a different diester, the principle of using a malonic ester derivative in a condensation reaction is a common strategy in organic synthesis for building carbon-carbon bonds and forming ester functionalities.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, including photoredox catalysis, which offer milder and more efficient routes to complex molecules. youtube.com

Photoredox Catalysis for Glutaric Acid Diester Synthesis

A novel and efficient approach for the synthesis of α-substituted glutaric acid diesters has been developed utilizing visible-light photoredox catalysis. chemrxiv.orgrsc.org This method involves the direct one-pot synthesis from aldehydes and acrylates under metal-free conditions. chemrxiv.org Eosin Y, an organic dye, serves as a hydrogen atom transfer (HAT) photocatalyst. chemrxiv.orgresearchgate.net This reaction is significant as it allows for the formation of two new carbon-carbon bonds in a single operation. researchgate.net

Reaction Mechanism under Visible Light Irradiation

The proposed mechanism for this photoredox-catalyzed synthesis is as follows:

Under visible light irradiation (e.g., blue LED at 456 nm), the photocatalyst (Eosin Y) is excited. chemrxiv.org

The excited photocatalyst initiates a hydrogen atom transfer (HAT) from the aldehyde, generating a radical intermediate. chemrxiv.orgresearchgate.net

This radical then undergoes a Giese-type addition to an acrylate (B77674) molecule. chemrxiv.org

The resulting radical intermediate consecutively adds to a second acrylate molecule. chemrxiv.org

The final radical intermediate abstracts a hydrogen atom to furnish the desired α-substituted glutaric diester and regenerate the ground-state photocatalyst, thus completing the catalytic cycle. chemrxiv.org

This process highlights the power of photoredox catalysis to generate reactive radical species under mild conditions, avoiding the need for harsh reagents or high temperatures. youtube.com

Optimization of Photocatalytic Systems and Conditions

Systematic optimization of the reaction conditions is crucial for achieving high yields of the desired glutaric diester. Key parameters that have been investigated include the choice of photocatalyst, base, and solvent.

| Parameter | Variation | Outcome | Reference |

| Photocatalyst | Eosin Y | High yield (80%) | chemrxiv.orgresearchgate.net |

| Metal-based photocatalysts | No desired product | chemrxiv.orgresearchgate.net | |

| Other organic photocatalysts | Lower yields | researchgate.net | |

| Base | DIPEA | Optimal | chemrxiv.orgresearchgate.net |

| Other bases | Decreased yield | chemrxiv.orgresearchgate.net | |

| Solvent | DMSO | Optimal | chemrxiv.orgresearchgate.net |

| Acetone | Lower yield | chemrxiv.org | |

| Light | Blue LED (456 nm) | Essential for reaction | chemrxiv.org |

| No light | No reaction | chemrxiv.org | |

| Atmosphere | Inert (Argon) | Optimal | chemrxiv.org |

| Open air | No reaction | chemrxiv.org | |

| This table presents a summary of the optimization studies for the photoredox-catalyzed synthesis of glutaric acid diesters. |

The optimized conditions were found to be benzyl (B1604629) acrylate and an aldehyde as substrates, with Eosin Y as the photocatalyst and N,N-diisopropylethylamine (DIPEA) as a base in anhydrous dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere, irradiated with a blue LED. chemrxiv.org The absence of either the photocatalyst or light resulted in no product formation, confirming the necessity of both for the transformation. chemrxiv.org

Application of Lewis Acid Catalysis in Diester Formation

Lewis acid catalysis is a cornerstone in organic synthesis, providing an effective means to facilitate the formation of esters and diesters. Lewis acids are electron-pair acceptors that can activate substrates, enhancing their reactivity. wikipedia.org In the context of diester formation, such as the synthesis of this compound from 3,3-dimethylpentanedioic acid and ethanol, a Lewis acid catalyst activates the carbonyl group of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. preprints.org

Common Lewis acid catalysts are often based on main group metals like aluminum, boron, and tin, or early transition metals such as titanium and zirconium. wikipedia.org For instance, catalysts like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) have been shown to be highly effective. brynmawr.edu The mechanism of catalysis can be intricate; studies have suggested that Lewis acids accelerate reactions not just by enhancing electrophilicity, but also by reducing the steric Pauli repulsion between the reacting molecules in the transition state. wikipedia.org

The choice of Lewis acid and reaction conditions is critical, as it can influence reaction rates and selectivity. brynmawr.edu However, a significant challenge in Lewis acid-catalyzed esterifications is the catalyst's sensitivity to water, a byproduct of the reaction. Water can lead to hydrolytic degradation of the catalyst, forming metal-oxo-clusters with reduced catalytic activity. nih.gov This necessitates careful control of reaction conditions, such as the removal of water as it is formed, to maintain catalyst efficacy. nih.gov

| Catalyst Type | Common Examples | Key Advantages | Considerations |

|---|---|---|---|

| Main Group Metal Halides | AlCl₃, BF₃, SnCl₄ | High reactivity and availability. wikipedia.orgbrynmawr.edu | High sensitivity to moisture. nih.gov |

| Transition Metal Alkoxides | Ti(OⁱPr)₄ | Effective for transesterification. | Prone to hydrolytic deactivation. nih.gov |

| Organotin Compounds | n-BuSnOOH | Robust against hydrolytic degradation under certain conditions. nih.gov | Toxicity concerns. |

Heterogeneous Catalysis for Diester Production

A wide array of materials has been explored for the heterogeneous synthesis of esters, particularly in the context of biodiesel production via transesterification, a reaction analogous to diester synthesis. sapub.orgrsc.org These catalysts include:

Metal Oxides: Basic metal oxides like calcium oxide (CaO) and magnesium oxide (MgO) are widely used due to their low cost and high activity. mdpi.com

Hydrotalcites: These layered double hydroxides, such as Mg-Al hydrotalcites, can be tailored to possess specific basic properties suitable for esterification. sapub.orgresearchgate.net

Zeolites: These microporous aluminosilicates can be synthesized with varying acidity and textural properties to optimize catalytic performance and overcome diffusional limitations. ijert.org

| Catalyst | Typical Raw Materials | Key Features | Reference |

|---|---|---|---|

| Calcium Oxide (CaO) | Vegetable Oils, Animal Fats | High basicity, low cost, derived from natural sources like snail shells. | mdpi.commdpi.com |

| Mixed Metal Oxides | Glycerol, Dialkyl Carbonates | Exhibit strong basic sites and high stability; often show synergistic activity. | mdpi.com |

| Zeolites | Triglycerides, Alcohols | Tunable acidity and porosity; can be designed to minimize diffusion issues. | ijert.org |

| Ion Exchange Resins | Triglycerides, Alcohols | Can be acidic or basic; effective but may have thermal limitations. | sapub.org |

Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes has led to the development of novel synthetic strategies. For diester production, mechanochemistry and continuous flow synthesis represent two of the most promising green methodologies.

Mechanochemical Synthesis of Diesters

Mechanochemistry is a solvent-free or low-solvent technique that utilizes mechanical energy, typically from high-speed ball milling, to initiate and sustain chemical reactions. rsc.org This approach aligns with the principles of green chemistry by drastically reducing or eliminating the need for potentially harmful and toxic solvents. rsc.orgresearchgate.net

In mechanochemical esterification, solid and liquid reactants are ground together, often with a solid catalyst. The mechanical forces induce intimate mixing and can lead to the formation of unique reactive intermediates, facilitating the reaction at room temperature. rsc.org This method has been successfully applied to synthesize a wide variety of esters and amides from alcohols and carboxylic acids, demonstrating its versatility. rsc.orgacs.org Research has shown that this solvent-free approach can produce esters in high yields within short reaction times, for example, achieving 45% to 91% yields within just 20 minutes of grinding under specific catalytic conditions. rsc.org The direct amidation of esters has also been achieved with high efficiency using this method, highlighting its potential for diverse functional group transformations without bulk solvents. researchgate.net

Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, from laboratory-scale research to industrial-scale production of active pharmaceutical ingredients (APIs). acs.orgscielo.br In a flow system, reagents are continuously pumped through a network of tubes or channels, often passing through a heated reactor or a column packed with a solid-supported catalyst or reagent. durham.ac.uk

This methodology offers several advantages over traditional batch processing for the synthesis of diesters:

Enhanced Safety: The small reactor volume minimizes the risks associated with handling hazardous reagents and controlling exothermic reactions. nih.gov

Precise Control: Key parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields, improved selectivity, and greater reproducibility. scielo.br

Increased Efficiency and Scalability: Flow systems can operate for extended periods, enabling the production of large quantities of material from a small footprint. researchgate.net The process can often be "telescoped," where multiple reaction steps are connected in sequence without intermediate workup and purification, significantly reducing production time and waste. acs.org

The synthesis of various esters and related building blocks has been successfully demonstrated in continuous flow, often with superior yields compared to batch methods and without the need for manual purification. durham.ac.uk This approach is particularly well-suited for catalytic reactions, including those using the heterogeneous and Lewis acid catalysts discussed previously. riken.jp

Reactivity Profiles and Transformational Chemistry of Diethyl 3,3 Dimethylpentanedioate

Reactions at Ester Functionalities

The two ethyl ester groups are primary sites for nucleophilic attack, leading to a variety of substitution reactions. These transformations are fundamental to modifying the compound's structure and properties.

Transesterification Reactions

Transesterification is an equilibrium process where the ethoxy groups (-OCH2CH3) of the diester are exchanged for the alkoxy group of another alcohol. This reaction can be catalyzed by either an acid or a base. In a common base-catalyzed mechanism, an alkoxide, such as sodium methoxide, acts as a nucleophile. The reaction proceeds by using a large excess of the new alcohol to drive the equilibrium toward the desired product.

For instance, the reaction of diethyl 3,3-dimethylpentanedioate with excess methanol in the presence of a catalytic amount of sodium methoxide will yield dimethyl 3,3-dimethylpentanedioate.

Table 1: Illustrative Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

| Methanol | Sodium Methoxide | Dimethyl 3,3-dimethylpentanedioate |

| Propanol | Sulfuric Acid | Dipropyl 3,3-dimethylpentanedioate |

| Benzyl (B1604629) Alcohol | Sodium Benzyloxide | Dibenzyl 3,3-dimethylpentanedioate |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a broad class of reactions characteristic of esters. The mechanism involves an initial nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group to form a new carbonyl compound. researchgate.netorgsyn.org

Hydrolysis: When the nucleophile is water, the reaction is termed hydrolysis. Under basic conditions (saponification), hydroxide ions attack the ester to form a carboxylate salt, which upon acidification yields 3,3-dimethylpentanedioic acid (3,3-dimethylglutaric acid). Acid-catalyzed hydrolysis achieves the same conversion.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines as nucleophiles leads to the formation of amides. For example, treatment of this compound with excess ammonia can produce 3,3-dimethylpentanediamide.

Table 2: Examples of Nucleophilic Acyl Substitution

| Nucleophile | Reagent(s) | Product |

| Water (Hydroxide) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 3,3-Dimethylpentanedioic acid |

| Ammonia | NH₃, Heat | 3,3-Dimethylpentanediamide |

| Methylamine | CH₃NH₂, Heat | N,N'-Dimethyl-3,3-dimethylpentanediamide |

Reactions Involving Acidic Methylene Protons

The protons on the carbons adjacent to the carbonyl groups (α-carbons at C2 and C4) are acidic due to the electron-withdrawing effect of the ester functionality. This acidity allows for the formation of enolates, which are potent nucleophiles in various carbon-carbon bond-forming reactions.

Enolate Chemistry and Alkylation Strategies

In the presence of a strong, non-nucleophilic base, such as sodium ethoxide or lithium diisopropylamide (LDA), a proton can be abstracted from an α-carbon to form a resonance-stabilized enolate. This enolate can then react with an electrophile, like an alkyl halide, in an SN2 reaction. This process, known as alkylation, attaches an alkyl group to the α-carbon. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. openstax.orgorganic-chemistry.org Since both α-carbons are equivalent, monoalkylation can be readily achieved, and subsequent deprotonation and alkylation can lead to di-substituted products.

Table 3: Alkylation of this compound

| Base | Alkylating Agent (R-X) | Product (Mono-alkylation at C2) |

| Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | Diethyl 2,3,3-trimethylpentanedioate |

| Sodium Ethoxide (NaOEt) | Benzyl Bromide (BnBr) | Diethyl 2-benzyl-3,3-dimethylpentanedioate |

| Lithium Diisopropylamide (LDA) | Allyl Bromide (CH₂=CHCH₂Br) | Diethyl 2-allyl-3,3-dimethylpentanedioate |

Claisen Condensation Pathways

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. For a diester like this compound, an intramolecular version of this reaction can occur.

The intramolecular Claisen condensation of a diester is known as the Dieckmann condensation or Dieckmann cyclization. libretexts.org This reaction is an effective method for forming five- or six-membered rings. In the case of this compound (a 1,6-diester), the reaction yields a five-membered cyclic β-keto ester.

The mechanism proceeds through the following steps:

Enolate Formation: A strong base, typically sodium ethoxide, removes an α-proton from C2 (or C4) to form an enolate.

Nucleophilic Attack: The nucleophilic enolate carbon attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

Tetrahedral Intermediate: This intramolecular attack forms a cyclic tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (-OEt) as the leaving group.

Deprotonation: The resulting product, ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate, has a highly acidic proton between the two carbonyl groups. The ethoxide base rapidly deprotonates this position, driving the reaction equilibrium to completion.

Protonation: A final acidic workup step is required to protonate the resulting enolate and yield the neutral cyclic β-keto ester product.

Table 4: Dieckmann Condensation of this compound

| Reagents | Solvent | Product |

| 1. Sodium Ethoxide (NaOEt) 2. H₃O⁺ | Ethanol (B145695) | Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |

Michael Addition Reactions

The Michael addition is a widely utilized carbon-carbon bond-forming reaction in organic synthesis, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of this compound, this compound would typically act as the Michael donor after deprotonation at one of the α-carbons.

The presence of the gem-dimethyl group at the C3 position does not directly participate in the reaction but sterically hinders the α-carbons. Deprotonation of an α-proton with a suitable base, such as an alkoxide, would generate a carbanion. This nucleophilic enolate can then attack a Michael acceptor.

A representative, though not specifically documented, reaction is shown below:

Table 1: Hypothetical Michael Addition Reaction

| Reactant 1 (Michael Donor Precursor) | Reactant 2 (Michael Acceptor) | Base | Product |

| This compound | Methyl vinyl ketone | Sodium ethoxide | Diethyl 3,3-dimethyl-2-(3-oxobutyl)pentanedioate |

Aldol Reaction Sequences

The Aldol reaction is another cornerstone of carbon-carbon bond formation, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. This compound can, in principle, participate in Aldol-type reactions.

Specifically, this compound could undergo an intramolecular Aldol condensation, more commonly known as a Dieckmann condensation, given it is a diester. This reaction involves the intramolecular cyclization of a diester to form a β-keto ester. For this compound, this would lead to the formation of a six-membered ring.

The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an ethoxide ion would yield the cyclic β-keto ester.

Table 2: Predicted Dieckmann Condensation of this compound

| Reactant | Base | Product |

| This compound | Sodium ethoxide | Ethyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate |

It is important to note that while this intramolecular Aldol-type reaction (Dieckmann condensation) is theoretically plausible, specific documented instances of this transformation for this compound are not prevalent in the scientific literature. The reaction would likely require forcing conditions due to the steric hindrance around the α-carbons.

Chemoselective Oxidation and Reduction Reactions

Reductive Transformations to Corresponding Diols and Alcohols

The ester functional groups in this compound are susceptible to reduction by strong reducing agents. A common and effective method for the reduction of esters to primary alcohols is the use of lithium aluminum hydride (LiAlH₄).

This transformation would result in the formation of 3,3-dimethylpentane-1,5-diol. The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon of each ester group, leading to the corresponding primary alcohols after an aqueous workup.

Table 3: Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄, 2. H₂O | 3,3-dimethylpentane-1,5-diol |

This reduction is a high-yielding and well-established transformation for esters and provides a direct route to the corresponding diol, which can be a valuable building block in polymer and materials science.

Selective Oxidation of the Carbon Skeleton

The carbon skeleton of this compound is generally robust and resistant to oxidation under mild conditions. The primary sites for oxidation are the ester groups, which are already at a high oxidation state. Selective oxidation of the alkyl chain would require harsh conditions and would likely lead to a mixture of products due to the cleavage of C-C bonds.

One potential, albeit challenging, transformation would be the oxidation of the corresponding dicarboxylic acid, 3,3-dimethylpentanedioic acid, which can be obtained by hydrolysis of the diethyl ester. Oxidative degradation of the dicarboxylic acid could potentially lead to smaller carboxylic acids or complete mineralization to carbon dioxide and water under very strong oxidizing conditions.

However, specific methods for the selective oxidation of the carbon skeleton of this compound or its corresponding diacid are not well-documented. The gem-dimethyl group, in particular, lacks abstractable protons, making it relatively inert to many common oxidation procedures. Any targeted oxidation would likely require specialized reagents and carefully controlled reaction conditions to achieve a desired outcome without significant degradation of the molecule.

Structural Derivatization and Functionalization of Diethyl 3,3 Dimethylpentanedioate

Synthesis of Substituted Diethyl 3,3-Dimethylpentanedioate Derivatives

The reactivity of this compound lends itself to the synthesis of a range of substituted derivatives, enhancing its utility in various synthetic applications.

The synthesis of Diethyl 2-cyano-3,3-dimethylpentanedioate can be achieved through a base-facilitated condensation reaction. evitachem.com This process typically involves the reaction of ethyl 3-methyl-2-butenoate with ethyl cyanoacetate (B8463686). evitachem.com A base, such as sodium ethoxide, is employed to catalyze the reaction, which proceeds via a nucleophilic attack of the cyanoacetate on the carbonyl carbon of the ethyl 3-methyl-2-butenoate. evitachem.com The resulting product, Diethyl 2-cyano-3,3-dimethylpentanedioate, is a valuable intermediate in organic synthesis. evitachem.comguidechem.com For industrial-scale production, continuous flow reactors may be utilized to improve efficiency and maintain consistent product quality. evitachem.com

While specific literature on the direct amination of this compound is not prevalent, general organic chemistry principles allow for the synthesis of amine-functionalized derivatives. One common method is the aminolysis of the ester groups, where the diethyl ester is treated with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amides. This reaction can be driven to completion by heating the reactants in a sealed vessel. Another approach involves the introduction of a cyano group, as described previously, followed by its reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This would result in an amine-functionalized pentanedioate (B1230348) derivative.

Conversion to Dicarboxylic Acids and Anhydrides

The ester groups of this compound can be readily converted to carboxylic acids, which can then be further transformed into their corresponding anhydride (B1165640), opening up additional synthetic pathways.

This compound can be hydrolyzed to 3,3-Dimethylglutaric acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out by heating the diester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the diester with a strong acid, such as sulfuric acid, in the presence of water. 3,3-Dimethylglutaric acid itself is a recognized metabolite and belongs to the class of methyl-branched fatty acids. hmdb.canih.gov Alternative synthesis routes for 3,3-Dimethylglutaric acid include the oxidation of dimedone. google.comorgsyn.org

3,3-Dimethylglutaric Anhydride is a cyclic anhydride derived from 3,3-dimethylglutaric acid. It is typically synthesized from the diacid by dehydration, which can be achieved by heating the diacid with a dehydrating agent such as acetic anhydride or by using electrochemical methods. As an anhydride, it is a reactive acylating agent and readily participates in reactions with nucleophiles. For instance, it reacts with water to reform 3,3-dimethylglutaric acid, with alcohols to form monoesters, and with amines to yield amides. This reactivity makes it a useful reagent in the synthesis of various compounds, including anti-HIV triterpenoid (B12794562) derivatives and macrocyclic diesters.

Coordination Chemistry and Metal Complexation

The carbonyl oxygen atoms of the ester groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. While the coordination chemistry of this specific diester is not extensively documented, the behavior of similar dicarboxylate ligands provides insight into its potential. Upon hydrolysis to 3,3-dimethylglutarate, the resulting carboxylate groups can act as ligands, coordinating to metal centers in various modes, such as monodentate, bidentate chelating, or bridging ligands.

Studies on other dicarboxylic acid derivatives have shown the formation of coordination polymers with silver(I) and four-coordinate, tetrahedral complexes with copper(I). mdpi.com The coordination of dicarboxylates to metal centers is a fundamental aspect in the construction of metal-organic frameworks (MOFs) and other coordination compounds with interesting structural and catalytic properties. nih.gov The specific geometry and properties of such complexes would depend on the metal ion, the coordination environment, and the reaction conditions. mdpi.com

Synthesis and Characterization of Metal Carboxylate Complexes with 3,3-Dimethylpentanedioic Acid

The hydrolysis of this compound yields 3,3-dimethylpentanedioic acid (also known as 3,3-dimethylglutaric acid), a dicarboxylic acid that can act as a ligand in the formation of metal-organic coordination polymers. The gem-dimethyl group on the C3 position of the pentanedioate backbone imparts specific steric constraints and electronic effects that influence the resulting architecture of the metal complex.

A notable example is the synthesis of a two-dimensional zinc(II) coordination polymer, formulated as {[Zn(beb)(dmglut)]}n. researchgate.net In this structure, dmglut represents the 3,3-dimethylglutarate dianion, which originates from 3,3-dimethylpentanedioic acid. This complex is synthesized using a mixed-ligand approach, combining the dicarboxylate with a flexible N-donor ligand, 1,1'-(1,2-ethanediyl)bis(1H-benzimidazole) (beb). researchgate.net

The resulting coordination polymer features a two-dimensional network. These 2D layers are further interconnected by weaker forces to establish a supramolecular three-dimensional architecture. researchgate.net The synthesis and structural details of this complex highlight the capability of 3,3-dimethylpentanedioate to act as a linker in constructing multidimensional metal-organic frameworks.

Table 1: Synthesis and Structural Information for a Zn(II)-3,3-Dimethylglutarate Coordination Polymer

| Parameter | Description |

|---|---|

| Compound | {[Zn(beb)(dmglut)]}n |

| Metal Center | Zinc(II) |

| Carboxylate Ligand | 3,3-dimethylglutarate (dmglut) |

| Co-Ligand | 1,1'-(1,2-ethanediyl)bis(1H-benzimidazole) (beb) |

| Structure Type | 2D Coordination Polymer |

| Overall Architecture | Supramolecular 3D structure formed by adjoining 2D layers |

Data sourced from a study on mixed ligand coordination polymers. researchgate.net

The characterization of such complexes involves techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, bond lengths, and angles. Spectroscopic methods, such as IR spectroscopy, are used to confirm the coordination of the carboxylate groups to the metal center. researchgate.net

Role as a Ligand Precursor in Homogeneous Catalysis

While 3,3-dimethylpentanedioic acid, derived from this compound, demonstrates clear utility in forming solid-state coordination polymers, its role as a precursor for ligands in homogeneous catalysis is not extensively documented in publicly available research.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Ligands play a crucial role by binding to a central metal atom, modifying its electronic and steric properties to control catalytic activity and selectivity. mdpi.com Dicarboxylic acids or their ester derivatives can be starting materials for more complex, soluble ligands designed for specific catalytic transformations like cross-coupling reactions, hydrogenations, or carbonylations. mit.edutum.deresearchgate.net

Mechanistic Studies and Computational Investigations of Diethyl 3,3 Dimethylpentanedioate Chemistry

Detailed Reaction Mechanism Elucidation

Elucidating the precise pathway of a chemical reaction is fundamental to controlling its outcome. For reactions involving glutarate esters like diethyl 3,3-dimethylpentanedioate, a combination of spectroscopic, kinetic, and thermodynamic studies provides a comprehensive picture of the transformation from reactants to products.

Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby mapping the course of a reaction. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. In reactions involving this compound, ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time. For instance, in a hydrolysis or transesterification reaction, changes in the chemical shifts of the ethyl ester protons would be indicative of reaction progress. The integration of these signals can provide quantitative data on the composition of the reaction mixture at any given point. acs.org

Table 1: Conceptual Use of ¹H NMR for Monitoring a Reaction of this compound

| Proton Environment | Expected Chemical Shift (ppm) (Conceptual) | Observation During Reaction | Mechanistic Insight |

| -O-CH₂ -CH₃ (Ester) | ~4.1 | Signal intensity decreases | Consumption of starting material |

| -CH₂-C(CH₃)₂-CH₂ - | ~2.4 | Signal may shift or change multiplicity | Proximity to the reacting center |

| -C(CH₃ )₂ | ~1.1 | Signal remains relatively stable | Indicates the gem-dimethyl group is not directly involved |

| Product-specific protons | Variable | New signals appear and grow | Formation and structure of the product |

This table is conceptual and illustrates the general application of NMR in mechanistic studies.

For reactions involving esters like this compound, theoretical calculations are often employed to determine these parameters. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. ekb.egresearchgate.net For example, studies on the thermal decomposition of related esters and acetals show that these reactions are often unimolecular and follow first-order kinetics. researchgate.net The reaction rates are influenced by the substituents, with electron-donating groups often stabilizing transition states and accelerating the reaction. researchgate.net High-level ab initio methods can be used to compute potential energy profiles and derive rate parameters for reactions. researchgate.net

Table 2: Key Kinetic and Thermodynamic Parameters in Reaction Analysis

| Parameter | Symbol | Significance | Method of Determination |

| Activation Energy | Eₐ | The minimum energy required to initiate a chemical reaction. | Experimental (Arrhenius plot) or Computational (Transition State Theory) ekb.eg |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction at constant pressure. | Calorimetry or Computational Chemistry researchgate.net |

| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction under constant temperature and pressure. | Calculated from ΔH and ΔS, or via computational methods. |

| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Experimental kinetic studies. researchgate.net |

Stereochemical Control and Asymmetric Synthesis

The central carbon atom of the dimethylpentanedioate backbone is prochiral. This means that while the molecule itself is achiral, it can be converted into a chiral product through a reaction that differentiates between its two chemically equivalent, but spatially distinct, ester groups or the two faces of a related unsaturated precursor.

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched compounds. In the context of glutarates, rhodium-catalyzed enantioselective hydrogenation of related 2-methyleneglutarates has proven effective. doi.org By using chiral ligands such as BINAP or FAPhos, high enantioselectivities (up to 94% ee) can be achieved, yielding chiral 2-substituted glutarates. doi.org

Another successful approach involves the copper-catalyzed Michael addition of enolsilanes to alkylidene malonates. acs.org The use of C₂-symmetric bis(oxazoline) copper(II) complexes as catalysts allows for the synthesis of chiral glutarate esters with high yields and enantioselectivities, often exceeding 90% ee. acs.org The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst and the substrate.

Table 3: Examples of Enantioselective Catalysis in the Synthesis of Chiral Glutarate Derivatives

| Reaction Type | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-catalyzed Hydrogenation | Rh/BINAP | Dimethyl 2-methyleneglutarate | 94% | doi.org |

| Rh-catalyzed Hydrogenation | Rh/FAPhos | Dimethyl 2-methyleneglutarate | 92% | doi.org |

| Copper-catalyzed Michael Addition | Cu(S,S)-t-Bu-box₂ | Alkylidene malonates | >90% | acs.org |

Desymmetrization is an efficient strategy for generating chiral molecules from prochiral starting materials, where a theoretical yield of 100% is possible. researchgate.net For a molecule like this compound, this involves a selective transformation of one of the two identical ester groups.

Enzymatic methods are particularly well-suited for this purpose. Lipases, for example, can catalyze the enantioselective alcoholysis or hydrolysis of one of the ester groups. The desymmetrization of related prochiral compounds, such as 3-substituted glutaric anhydrides, has been successfully achieved using lipases like Novozym 435 (immobilized Lipase B from Candida antarctica). researchgate.net Similarly, organocatalytic methods have been developed for the desymmetrization of related prochiral 1,3-dinitropropanes, demonstrating the broad applicability of this concept. nih.gov This approach provides a direct route to optically active glutaric acid monoesters, which are valuable synthetic intermediates.

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, particularly for understanding the origins of reactivity and selectivity. escholarship.org A wide range of computational techniques can be applied to study the chemistry of this compound and related molecules.

Density Functional Theory (DFT) is widely used to calculate the geometries of ground states, transition states, and intermediates, as well as their corresponding energies. ekb.egescholarship.org This allows for the mapping of reaction energy profiles, which helps in predicting the most likely reaction pathway and rationalizing observed product distributions. For more complex reactions where a single transition state can lead to multiple products, ab initio molecular dynamics (AIMD) simulations can be employed. escholarship.org These simulations model the actual motion of atoms over time, providing insights into the dynamic effects that can influence reaction outcomes beyond what is predicted by traditional transition state theory. escholarship.org These computational approaches are crucial for designing new catalysts and reaction conditions to improve yield and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a prominent tool for predicting molecular geometries, energies, and other properties. damascusuniversity.edu.sy DFT calculations, particularly with hybrid functionals like B3LYP, are frequently employed to provide accurate results for the fundamental structures of organic compounds. damascusuniversity.edu.syresearchgate.net

For this compound, DFT calculations can be used to determine its ground-state geometry, optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. researchgate.net

Furthermore, DFT is instrumental in mapping potential reaction pathways. rsc.org For instance, the hydrolysis of the ester groups in this compound can be modeled to understand the mechanism. By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. researchgate.netrsc.org This allows for a theoretical assessment of reaction feasibility and regioselectivity, predicting which ester group might react preferentially under certain conditions. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples of data generated from DFT calculations and are not from a specific published study on this exact molecule.

| Property | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| Energy of LUMO | -0.5 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve. researchgate.net This is particularly valuable for flexible molecules like this compound.

The structure of this compound features several single bonds around which rotation can occur, leading to a large number of possible three-dimensional shapes, or conformations. MD simulations can explore the conformational landscape of the molecule, both in a vacuum and in the presence of a solvent. mdpi.com By running a simulation for a sufficient length of time (nanoseconds or longer), one can identify the most populated and thus most stable conformers. mdpi.com

This analysis provides insight into the molecule's flexibility and its average shape in a given environment. For example, an MD simulation could reveal whether the two ethyl ester "arms" of the molecule tend to fold back upon themselves or remain extended. This information is crucial for understanding how the molecule might fit into the active site of an enzyme or interact with a surface. The simulations can also determine the lifetimes of specific conformations and the energy barriers for converting from one conformer to another. mdpi.com

Table 2: Example Conformational Analysis Data from a Hypothetical MD Simulation Note: This table illustrates the type of results obtained from MD simulations for conformational analysis.

| Conformer Description | Dihedral Angle (O-C-C-C) | Relative Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Extended | ~180° | 65% | 150 |

| Partially Folded | ~60° | 25% | 80 |

Quantum Mechanical Studies of Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the physical and chemical properties of a substance, including its boiling point, solubility, and role in a chemical reaction. Quantum mechanical (QM) calculations provide the most accurate way to describe these non-covalent forces.

For this compound, the primary intermolecular forces are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. The ester groups (C=O) are polar, creating a permanent dipole moment in the molecule. QM methods can precisely calculate the strength of these dipole-dipole interactions between two or more this compound molecules.

Furthermore, these calculations can model the interaction of the diester with other types of molecules, such as water or other organic solvents. By placing a solvent molecule near the diester and calculating the interaction energy at various positions and orientations, a detailed map of the solvation shell can be constructed. This can explain, for example, why the compound is soluble in certain solvents but not others. High-level QM calculations can decompose the total interaction energy into its constituent parts—electrostatic, exchange-repulsion, induction, and dispersion—providing a deep understanding of the nature of the forces holding the molecules together.

Table 3: Illustrative Quantum Mechanical Interaction Energies Note: This table shows representative data from QM calculations for intermolecular interactions.

| Interacting Pair | Interaction Energy (kcal/mol) | Dominant Force |

|---|---|---|

| Dimer of the title compound | -5.8 | Dipole-Dipole & Dispersion |

| Title compound with Water | -4.2 | Dipole-Dipole & Hydrogen Bonding (to carbonyl oxygen) |

Applications of Diethyl 3,3 Dimethylpentanedioate in Target Oriented Synthesis and Chemical Industry

Role as a Building Block in Complex Molecule Construction

The gem-dimethyl group in Diethyl 3,3-dimethylpentanedioate provides a strategic advantage in the synthesis of complex molecular architectures. This structural motif is found in numerous bioactive natural products, and its incorporation can influence the molecule's conformation and biological activity. While specific, direct total syntheses of complex natural products using this compound as a starting material are not extensively documented in readily available literature, its structural features make it an attractive precursor for such endeavors. The presence of the gem-dimethyl group can facilitate cyclization reactions, a key step in the construction of many intricate molecular frameworks.

Application in the Synthesis of Speciality Chemicals and Industrial Intermediates

This compound and its parent diacid, 3,3-dimethylglutaric acid, are valuable intermediates in the production of various specialty chemicals. tcichemicals.comsigmaaldrich.com The diester can be hydrolyzed to the corresponding diacid, which can then be used in further chemical transformations. For instance, 3,3-dimethylglutaric acid is utilized in the synthesis of certain pharmaceutical compounds and as a component in the manufacture of specific polymers and resins. While detailed proprietary industrial processes are often not publicly disclosed, the structural attributes of this compound make it a suitable starting material for producing compounds with tailored properties for applications in fragrances, and other fine chemical sectors.

Precursor for Advanced Polymeric Materials

The diacid derivative of this compound, 3,3-dimethylpentanedioic acid, holds potential as a monomer for the synthesis of advanced polymeric materials, particularly polyesters. Aliphatic polyesters are a class of biodegradable polymers that have garnered significant interest as environmentally friendly alternatives to conventional plastics. The incorporation of the gem-dimethyl group into the polymer backbone can significantly influence the material's properties, such as its crystallinity, melting point, and degradation rate.

The synthesis of polyesters typically involves the polycondensation of a dicarboxylic acid with a diol. While specific examples detailing the large-scale industrial production of polyesters from 3,3-dimethylpentanedioic acid are not widespread, the principles of polyester (B1180765) chemistry suggest its viability. The gem-dimethyl group could impart increased thermal stability and hydrophobicity to the resulting polyester, making it suitable for specialized applications.

Table 1: Potential Diols for Polyester Synthesis with 3,3-Dimethylpentanedioic Acid

| Diol Name | Chemical Formula | Potential Polymer Properties |

| Ethylene Glycol | HO(CH2)2OH | Increased rigidity and melting point |

| 1,3-Propanediol | HO(CH2)3OH | Enhanced flexibility and lower melting point |

| 1,4-Butanediol | HO(CH2)4OH | Balance of flexibility and strength |

Contributions to Methodological Development in Organic Synthesis

This compound has played a significant role in the exploration and development of synthetic methodologies, particularly in the context of intramolecular cyclization reactions. The presence of the gem-dimethyl group at the C3 position is a classic example of the Thorpe-Ingold effect , also known as the gem-dimethyl effect. wikipedia.orgwpmucdn.comlucp.netresearchgate.net This effect describes the acceleration of intramolecular reactions due to the steric hindrance imposed by the gem-dimethyl group, which favors a conformation that brings the reactive ends of the molecule into closer proximity. wikipedia.orglucp.net

A prime example of this is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org this compound, being a 1,6-diester, can undergo Dieckmann cyclization to yield a five-membered ring, specifically a substituted cyclopentanone (B42830) derivative. The Thorpe-Ingold effect significantly facilitates this cyclization process. The resulting cyclic β-keto ester is a versatile intermediate that can be further modified, for instance, through alkylation and decarboxylation, to produce a variety of substituted cyclopentanones.

While the Knoevenagel condensation is a powerful tool for C-C bond formation, specific examples detailing the reaction of this compound in this context are not prominently featured in the literature. However, the principles of the Thorpe-Ingold effect suggest that the gem-dimethyl group could influence the stereochemical outcome and reaction rates of various condensation reactions involving this substrate. The study of such reactions with this compound contributes to a deeper understanding of the subtle interplay of steric and electronic effects in organic reactions.

Q & A

Q. What are the recommended synthetic routes for Diethyl 3,3-dimethylpentanedioate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of 3,3-dimethylglutaric acid with ethanol. Key parameters include:

- Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid (1–5 mol%) to drive esterification.

- Molar ratio : A 2:1 excess of ethanol to acid ensures complete conversion.

- Temperature : Reflux conditions (70–80°C) optimize reaction kinetics while minimizing side reactions.

- Workup : Neutralize the catalyst with sodium bicarbonate, followed by extraction (e.g., ethyl acetate) and distillation for purification.

Yield optimization can be monitored via TLC or GC-MS. The parent acid, 3,3-dimethylglutaric acid, is identified as an endogenous metabolite in human urine, suggesting its availability for synthesis .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity. Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid).

- Sample preparation : Solid-phase extraction (SPE) using hydrophobic cartridges (e.g., C18 or HLB) improves recovery rates.

- Internal standards : Deuterated analogs (e.g., d4-diethyl ester) correct for matrix effects.

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and accuracy (85–115%).

This approach aligns with methodologies for detecting endogenous metabolites like 3,3-dimethylglutaric acid in urine .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents.

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste.

While specific safety data for this ester are limited, protocols for structurally similar esters (e.g., dimethyl phthalate) recommend avoiding aerosol formation and ensuring proper ventilation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

- Methodological Answer :

- Deuterated solvents : Use CDCl3 or DMSO-d6 to avoid solvent peak interference.

- 2D NMR : Employ HSQC and HMBC to assign overlapping proton and carbon signals (e.g., methyl and ester groups).

- Referencing : Compare with published data for analogous esters (e.g., dimethyl 3,3-dimethylpentanedioate, CAS 19184-67-9) to validate chemical shifts .

- Dynamic processes : Variable-temperature NMR can detect conformational changes affecting splitting patterns.

Q. How should experiments be designed to investigate the metabolic pathways of this compound in model organisms?

- Methodological Answer :

- Isotopic labeling : Synthesize the compound with 13C-labeled ethyl groups to track hydrolysis to 3,3-dimethylglutaric acid.

- In vivo studies : Administer the ester to rodents and collect urine/serum for LC-MS analysis.

- Enzyme assays : Incubate with liver microsomes to identify esterase activity (e.g., carboxylesterase isoforms).

- Control groups : Use knockout models (e.g., Ces1-deficient mice) to validate metabolic enzymes.

This approach builds on studies of endogenous metabolites like 3,3-dimethylglutaric acid in urine .

Q. In kinetic studies of this compound hydrolysis, how can contradictory rate constants between computational models and experimental data be reconciled?

- Methodological Answer :

- Experimental validation : Repeat hydrolysis assays under controlled pH (e.g., 7.4 PBS) and temperature (25–37°C).

- Computational adjustments : Refine density functional theory (DFT) parameters (e.g., solvation models) to match experimental conditions.

- Mechanistic probes : Use inhibitors (e.g., bis-4-nitrophenyl phosphate) to distinguish between enzymatic vs. non-enzymatic pathways.

- Statistical analysis : Apply Bayesian modeling to quantify uncertainty in rate constants.

Reagents such as sodium acetate and PBS (used in hydrolysis studies) are referenced in analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.